molecular formula C17H20N4O2 B14944198 3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14944198
M. Wt: 312.37 g/mol
InChI Key: DCLKFDGUGTUDAY-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylcarbamoyl phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using a cyclopropyl halide and a base. The dimethylcarbamoyl phenyl group is typically introduced through a nucleophilic substitution reaction involving a dimethylcarbamoyl chloride and a phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-5-carboxamide derivatives: These compounds share the pyrazole ring and carboxamide group but may have different substituents.

    Cyclopropyl-containing compounds: These compounds include the cyclopropyl group but may have different functional groups attached.

Uniqueness

3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

5-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-20(2)17(23)12-6-8-13(9-7-12)18-16(22)15-10-14(11-4-5-11)19-21(15)3/h6-11H,4-5H2,1-3H3,(H,18,22)

InChI Key

DCLKFDGUGTUDAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)NC3=CC=C(C=C3)C(=O)N(C)C

Origin of Product

United States

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